molecular formula C10H18 B157367 1,9-Decadiene CAS No. 1647-16-1

1,9-Decadiene

Cat. No. B157367
CAS RN: 1647-16-1
M. Wt: 138.25 g/mol
InChI Key: NLDGJRWPPOSWLC-UHFFFAOYSA-N
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Description

1,9-Decadiene is a diene, which means it contains two double bonds within its molecular structure. It is a compound of interest in various chemical synthesis processes and has been studied for its reactivity and potential applications in polymer chemistry.

Synthesis Analysis

The synthesis of this compound-based polymers has been explored using different catalyst systems. For instance, Ziegler–Natta catalysts have been used to copolymerize this compound with ethylene, aiming to produce long chain-branched polyethylene . Additionally, metallocene catalyst systems have been employed to copolymerize this compound with propylene, resulting in copolymers that can act as compatibilizers in blends of different polypropylene types .

Molecular Structure Analysis

The molecular structure of this compound allows it to participate in various chemical reactions due to the presence of its double bonds. These double bonds are reactive sites that can be utilized in copolymerization processes to link polymer chains or to create side chains .

Chemical Reactions Analysis

This compound is involved in several types of chemical reactions. It has been used in copolymerization reactions with ethylene and propylene, as mentioned earlier . It also participates in step-growth co-polyaddition reactions, such as with 1,1,3,3-tetramethyldisiloxane, to produce siloxane-modified paraffins . Furthermore, thermal rearrangements of this compound have been studied, leading to the formation of different isomers . Electrochemically generated tungsten-based catalysts have been applied to its acyclic diene metathesis polymerization, resulting in polymers with retained double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the molecular structure and the nature of the reactions it undergoes. For example, the copolymerization with ethylene affects the molecular weight and the presence of pendant vinyl groups in the resulting polyethylene . The adsorption geometries of this compound on silicon surfaces have been characterized using scanning tunneling microscopy, which is important for understanding its surface interactions and potential applications in materials science . The metathesis polymerization of this compound leads to polymers with specific molecular weights and polydispersity, as well as a high trans content in the double bonds, which are significant for the material properties of the resulting polyoctenamer .

Scientific Research Applications

Polymer Synthesis via ADMET Polymerization 1,9-Decadiene has been effectively utilized in acyclic diene metathesis (ADMET) polymerization to synthesize poly(octenylene), achieving high molecular weights and significant trans stereochemistry. This polymerization method, devoid of Lewis acids, demonstrates the efficient conversion of this compound into high-molecular-weight polymers with controlled stereochemistry, making it a valuable approach in the synthesis of specialized polymers with desired physical properties (Wagener, Boncella, & Nel, 1991).

Copolymerization for Advanced Polyethylene Research has explored this compound/ethylene copolymerization as a method to produce long chain-branched polyethylene using Ziegler–Natta catalysts. This process highlights the potential of this compound to induce significant modifications in polyethylene, affecting its molecular weight and introducing pendant vinyl groups, though the formation of long-chain branches requires high feeds of this compound. This copolymerization approach represents a pathway to novel polyethylene materials with tailored properties for specific applications (Liu, Qin, & Dong, 2021).

Mechanism of Action

Target of Action

1,9-Decadiene is primarily used as a comonomer in the polymerization process . Its primary targets are other monomers with which it can form copolymers. In particular, it has been reported to undergo acyclic diene metathesis (ADMET) copolymerization with 1,5-hexadiene .

Mode of Action

The interaction of this compound with its targets involves the formation of copolymers through the ADMET copolymerization process . This process results in the formation of random linear polybutadiene-polyoctenamer copolymers when this compound is copolymerized with 1,5-hexadiene . It can also undergo ADMET copolymerization with divinyltetraethoxydisiloxane to yield siloxylene-vinylene-alkenylene copolymer .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve polymer synthesis. The ADMET copolymerization process leads to the formation of new copolymers, affecting the composition and properties of the resulting material . The downstream effects of these pathways are largely dependent on the specific application of the copolymers.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new copolymers with altered physical and chemical properties . These copolymers can have a wide range of applications in various industries, including materials science and engineering.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ADMET copolymerization process requires specific conditions, such as the presence of certain catalysts . Additionally, the storage and handling of this compound require specific conditions to prevent degradation and maintain its reactivity . It should be stored in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .

Safety and Hazards

1,9-Decadiene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,9-Decadiene has potential applications in the field of biophysics, particularly in the prediction of permeability through the cell membrane, which is a major challenge in drug development programs .

properties

IUPAC Name

deca-1,9-diene
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2
Source PubChem
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InChI Key

NLDGJRWPPOSWLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCCCCCCC=C
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Molecular Formula

C10H18
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Related CAS

108793-14-2
Record name 1,9-Decadiene, homopolymer
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DSSTOX Substance ID

DTXSID4022159
Record name 1,9-Decadiene
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Molecular Weight

138.25 g/mol
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CAS RN

1647-16-1
Record name 1,9-Decadiene
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Synthesis routes and methods I

Procedure details

A mixture of cyclooctene and ethylene was contacted with catalyst and adjuvant as in Examples IX and X at room temperature and 25 psi pressure to yield 13 weight percent 1,9-decadiene. This shows that ethylene and a cyclic olefin are converted to an acyclic polyene.
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Synthesis routes and methods II

Procedure details

This Example shows use alternative dienes to 1,7-octadiene. 1,9-decadiene (55.2 g, 0.40 mol) and maleic anhydride (19.6 g, 0.20 mol) in acetone (200 g) was polymerized in the same apparatus and under the same conditions as Example 4. The yield of desired copolymer was 33.2 g. The 1H NMR showed 17 mole % vinyl octyl protons, 15 mole % saturated octyl protons, and 4.3 mole % phenyl protons from the benzoyl peroxide initiator. Further characterization is presented in Table 2 and in FIG. 2, as discussed below.
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Synthesis routes and methods III

Procedure details

1,8-decadiene; 1,9-decadiene;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,9-decadiene?

A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , ], and Differential Scanning Calorimetry (DSC) [, ] to analyze the structure and properties of this compound and its polymers.

Q3: How does the incorporation of this compound affect the properties of polyethylene?

A3: Incorporating this compound into polyethylene introduces pendant vinyl groups, increasing the overall unsaturation level [, ]. This modification significantly enhances the crosslinking response of the polyethylene, leading to improved thermal stability, particularly beneficial in applications like wire and cable insulation [, ].

Q4: How does the chain length of the crosslinking agent impact the properties of polydecylmethylsiloxane (C10)?

A4: Research indicates that increasing the length of the hydrocarbon cross-linker, such as switching from 1,7-octadiene to this compound, generally leads to a decrease in the permeability of gases like n-butane through the resulting C10 membrane []. This highlights the significant role of the cross-linker structure on the final membrane properties and its potential for gas separation applications.

Q5: What type of polymerization reactions is this compound commonly used in?

A5: this compound is frequently employed in Acyclic Diene Metathesis Polymerization (ADMET) [, , , , , ]. This reaction utilizes metal catalysts, particularly ruthenium-based Grubbs catalysts [, , ], to form unsaturated polymers.

Q6: How does the ligand structure of zirconocene catalysts influence the copolymerization of ethylene with 1,7-octadiene and this compound?

A6: Research shows that zirconocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands yield copolymers containing both 1-hexenyl branches (from 1,2-addition) and 1,3-disubstituted cycloheptane units (from addition-cyclization) when copolymerized with 1,7-octadiene []. In contrast, catalysts with indenyl ligands result in copolymers with predominantly 1,3-disubstituted cycloheptane units. This demonstrates the significant influence of the catalyst structure on the resulting polymer microstructure.

Q7: How is this compound used to synthesize long-chain branched isotactic polypropylene?

A7: this compound acts as a comonomer in the polymerization process, incorporating itself into the polypropylene backbone and creating pendant 1-octenyl groups []. These groups can further react to form long-chain branches, significantly altering the rheological properties of the resulting polypropylene.

Q8: What computational methods are used to study this compound?

A8: Researchers employ 3D-RISM-KH molecular solvation theory [] to predict the this compound/water partition coefficients for various compounds. This method offers valuable insights into the partitioning behavior of this compound, crucial for understanding its interactions in biological systems and membrane transport.

Q9: Is there a correlation between this compound/water partition coefficients and other physicochemical parameters?

A9: Yes, a strong correlation exists between the this compound/water partition coefficient (Kdecadiene/w) and the octanol/water partition coefficient []. This relationship allows researchers to predict the lipophilicity and potential bioavailability of compounds based on their Kdecadiene/w values.

Q10: How stable is this compound under different conditions?

A10: The stability of this compound can vary depending on factors like temperature, exposure to air and moisture, and the presence of catalysts. Specific research highlights its reactivity with peroxides at elevated temperatures, leading to epoxidation [].

Q11: What are some applications of this compound in material science?

A11: Beyond modifying polyethylene and polypropylene, this compound serves as a key building block for synthesizing various polymers [, , , , , , ]. For instance, it's used in producing telechelic polymers [, ], segmented copolymers with distinct thermal properties [], and even organic-inorganic hybrid gels for studying fluorescence resonance energy transfer (FRET) [].

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